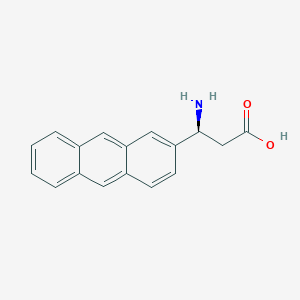
(3S)-3-Amino-3-(2-anthryl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-Amino-3-(2-anthryl)propanoic acid is an organic compound that belongs to the class of amino acids It features an anthryl group attached to the alpha carbon of the amino acid backbone, which imparts unique properties to the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2-anthryl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as anthracene and amino acids.
Functional Group Introduction: The anthryl group is introduced to the amino acid backbone through a series of reactions, including Friedel-Crafts acylation and subsequent reduction.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods to obtain the (3S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction environments, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-Amino-3-(2-anthryl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The anthryl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the anthryl group to dihydroanthracene derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized anthracene derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Amides, esters, and other substituted products.
Applications De Recherche Scientifique
(3S)-3-Amino-3-(2-anthryl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential role in protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of (3S)-3-Amino-3-(2-anthryl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It may modulate signaling pathways, metabolic processes, and other cellular functions through its binding and interaction with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-3-Amino-3-(2-naphthyl)propanoic acid: Similar structure but with a naphthyl group instead of an anthryl group.
(3S)-3-Amino-3-(2-phenyl)propanoic acid: Features a phenyl group, leading to different chemical and biological properties.
Uniqueness
(3S)-3-Amino-3-(2-anthryl)propanoic acid is unique due to the presence of the anthryl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C17H15NO2 |
|---|---|
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
(3S)-3-amino-3-anthracen-2-ylpropanoic acid |
InChI |
InChI=1S/C17H15NO2/c18-16(10-17(19)20)14-6-5-13-7-11-3-1-2-4-12(11)8-15(13)9-14/h1-9,16H,10,18H2,(H,19,20)/t16-/m0/s1 |
Clé InChI |
TYYSZWIPRYNXTQ-INIZCTEOSA-N |
SMILES isomérique |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)[C@H](CC(=O)O)N |
SMILES canonique |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-2-fluoro-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide](/img/structure/B13043608.png)
![2-Methyl-1-[4-(propan-2-yloxy)phenyl]propan-1-one](/img/structure/B13043612.png)
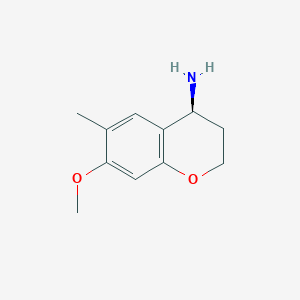
![7-Methoxy-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline](/img/structure/B13043619.png)
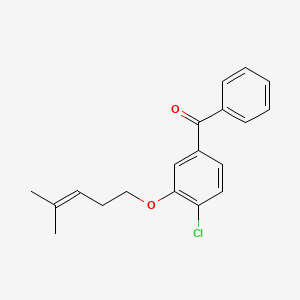
![(1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13043641.png)
![7-Chlorothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B13043644.png)
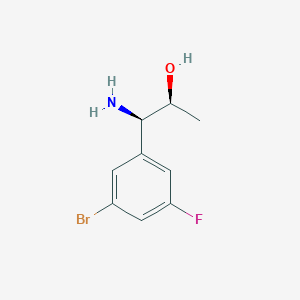
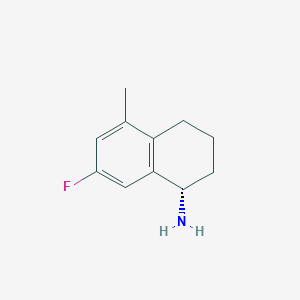
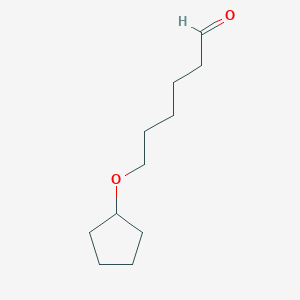
![(1S,2R)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13043695.png)
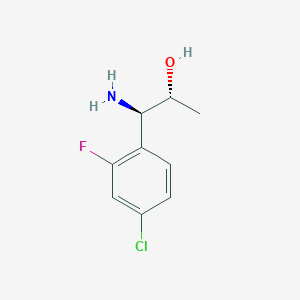
![(1R)-1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13043705.png)
![1-(Tert-butyl) 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate](/img/structure/B13043713.png)
